molecular formula C15H12Cl2N2O2 B12048871 N'-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 409349-50-4

N'-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12048871
CAS No.: 409349-50-4
M. Wt: 323.2 g/mol
InChI Key: WYELAOOVEULZDH-GIJQJNRQSA-N
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Description

N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorobenzylidene and chlorophenoxy groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorobenzylidene and chlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide would depend on its specific biological or chemical activity. Generally, such compounds can interact with molecular targets like enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of chlorobenzylidene and chlorophenoxy groups may enhance its ability to bind to specific targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Similar compounds include other hydrazides with different substituents on the benzylidene or phenoxy groups.

    N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Compounds with similar structures but different halogen atoms (e.g., fluorine, bromine) can also be considered similar.

Uniqueness

The uniqueness of N’-(2-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific combination of chlorobenzylidene and chlorophenoxy groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

409349-50-4

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Cl2N2O2/c16-12-6-2-1-5-11(12)9-18-19-15(20)10-21-14-8-4-3-7-13(14)17/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

WYELAOOVEULZDH-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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